
Cholesterol n-Octyl Carbonate
Overview
Description
Cholesterol n-Octyl Carbonate (CAS: 15455-82-0) is a cholesteryl alkyl carbonate derivative in which the hydroxyl group of cholesterol is substituted with an n-octyl carbonate group (-O-CO-O-C₈H₁₇). Its molecular formula is C₃₆H₆₂O₃, and it has a molecular weight of 567.88 g/mol . This compound is widely utilized in liquid crystal research due to its ability to stabilize mesophases and modulate phase transition temperatures . Its extended n-octyl chain enhances hydrophobicity and influences packing behavior in mesomorphic systems, making it valuable for applications in displays, sensors, and optical devices.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesterol n-Octyl Carbonate can be synthesized through the esterification of cholesterol with n-octyl carbonate. The reaction typically involves the use of a catalyst such as dimethylaminopyridine (DMAP) and a dehydrating agent like dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Cholesterol n-Octyl Carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield cholesterol and n-octyl carbonate.
Oxidation: The compound can undergo oxidation reactions, particularly at the cholesterol moiety, leading to the formation of oxidized derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the n-octyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products Formed:
Hydrolysis: Cholesterol and n-octyl carbonate.
Oxidation: Oxidized cholesterol derivatives.
Substitution: Various substituted cholesterol derivatives.
Scientific Research Applications
Cholesterol n-Octyl Carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of lipid membranes and their interactions with proteins and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of liposomes and other lipid-based carriers.
Industry: Utilized in the production of cosmetics and personal care products due to its emollient properties
Mechanism of Action
The mechanism of action of Cholesterol n-Octyl Carbonate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and stability. This can affect the function of membrane-bound proteins and the overall behavior of the cell membrane. In drug delivery systems, this compound helps in the encapsulation and controlled release of therapeutic agents .
Comparison with Similar Compounds
Cholesterol n-Octyl Carbonate belongs to a family of cholesteryl alkyl carbonates with varying alkyl chain lengths. Key structural and functional differences are outlined below:
Table 1: Comparative Analysis of Cholesteryl Alkyl Carbonates
Key Findings:
Alkyl Chain Length and Mesophase Behavior :
- Shorter chains (e.g., methyl, ethyl) result in higher polarity and narrower mesophase ranges, limiting their utility in liquid crystals .
- Longer chains (e.g., hexyl, n-octyl) improve thermal stability and broaden mesophase ranges due to increased van der Waals interactions . This compound’s C8 chain optimizes packing density, enabling stable cholesteric phases over wider temperature ranges .
Solubility and Processing: this compound exhibits higher solubility in non-polar solvents (e.g., toluene, hexane) compared to methyl or ethyl derivatives, facilitating device fabrication . Oleyl derivatives (C18) are less practical due to high viscosity and processing challenges .
Purity and Commercial Availability :
- Cholesterol Hexyl and n-Octyl Carbonates are available at >95% purity, making them preferred for high-precision applications .
- Butyl and ethyl variants are cost-effective alternatives for basic LC research .
Research Implications
- Liquid Crystal Displays : this compound’s broad mesophase range (~50–120°C) enables stable performance in varying thermal environments .
- Drug Delivery: Its hydrophobic nature is being explored for lipid nanoparticle formulations, though oleyl derivatives show higher encapsulation efficiency .
- Limitations : Shorter-chain carbonates (methyl, ethyl) are less stable under UV exposure, while longer chains (oleyl) face scalability issues .
Biological Activity
Cholesterol n-Octyl Carbonate (Chol-OC) is a synthetic derivative of cholesterol that has garnered interest due to its potential applications in drug delivery systems and its biological activity. This article explores the biological activity of Chol-OC, including its effects on cellular processes, interactions with biological membranes, and its role in drug delivery mechanisms.
Overview of this compound
This compound is formed by esterifying cholesterol with n-octanol, resulting in a compound that combines the structural properties of cholesterol with the hydrophobic characteristics of octanol. This modification aims to enhance the solubility and bioavailability of cholesterol-derived compounds while maintaining their biological functions.
Membrane Interaction
Cholesterol plays a crucial role in maintaining membrane integrity and fluidity. Chol-OC, due to its cholesterol backbone, is expected to exhibit similar properties. Research indicates that cholesterol-containing lipids can significantly influence membrane dynamics. For instance, studies have shown that the incorporation of cholesterol into lipid bilayers reduces permeability to water and hydrophilic solutes, enhancing membrane stability . Chol-OC's ability to integrate into lipid membranes may also impact the activity of membrane proteins, potentially modulating signal transduction pathways.
Cytotoxicity and Cell Viability
The cytotoxicity of Chol-OC has been evaluated in various cell lines. In vitro studies demonstrate that Chol-OC exhibits low cytotoxicity at physiological concentrations, making it a suitable candidate for biomedical applications . For example, micelles formed from chitosan and cholesterol derivatives showed promising results in cellular uptake studies, indicating that Chol-OC could facilitate drug delivery without adversely affecting cell viability .
Drug Delivery Systems
Chol-OC has been explored as a component of drug delivery systems due to its favorable biocompatibility and ability to form stable micelles. Research indicates that cholesterol-based carriers enhance drug solubility and bioavailability. For instance, curcumin-loaded chitosan-cholesterol micelles exhibited rapid cellular uptake in A549 cells, highlighting the potential of Chol-OC in combination therapies for cancer treatment .
Study 1: Cellular Uptake of Cholesterol-Based Micelles
In a study examining the efficacy of cholesterol-based carriers for siRNA delivery, researchers found that micelles composed of chitosan and Chol-OC facilitated significant cellular uptake within 30 minutes. The Geo mean fluorescence intensity increased markedly over time, indicating effective internalization and potential for therapeutic applications .
Time (min) | Geo Mean Fluorescence (A549 Cells) |
---|---|
30 | 14,259 ± 246 |
120 | 22,245 ± 142 |
Study 2: Membrane Interaction Studies
Another study focused on the interaction between Chol-OC and membrane proteins such as Bax. The presence of cholesterol derivatives was shown to inhibit Bax pore activation in liposomes, suggesting that Chol-OC could modulate apoptotic pathways through its effects on membrane composition .
Research Findings
- Membrane Fluidity : Cholesterol derivatives like Chol-OC can stabilize lipid bilayers by reducing lateral diffusion rates and enhancing mechanical stability .
- Cytotoxicity : Studies indicate that Chol-OC has low cytotoxic effects across various cell lines, making it a viable option for drug formulations .
- Drug Delivery Efficiency : The incorporation of Chol-OC into drug delivery systems has demonstrated improved solubility and bioavailability for hydrophobic drugs like curcumin .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Cholesterol n-Octyl Carbonate, and how can purity be verified?
this compound is synthesized via esterification of cholesterol with n-octyl chloroformate under anhydrous conditions. Purity verification typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity and high-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) to assess chemical homogeneity . For reproducibility, experimental protocols must specify reaction stoichiometry, solvent systems (e.g., dichloromethane or pyridine), and purification methods (e.g., silica gel chromatography) .
Q. How is this compound characterized in terms of physicochemical properties?
Key properties include:
- Molecular formula : C₃₂H₅₄O₃
- Molecular weight : 486.77 g/mol
- Melting point : 98–102°C (varies with crystalline polymorphism)
- Solubility : Insoluble in water; soluble in chloroform, DMSO, and THF . Differential scanning calorimetry (DSC) and polarized light microscopy are used to study phase transitions, particularly in liquid crystal applications .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is optimal for trace detection in lipid-rich samples. For non-destructive analysis, Fourier-transform infrared spectroscopy (FTIR) can identify carbonyl (C=O) stretching vibrations at ~1740 cm⁻¹ . Calibration curves should be validated using synthetic standards with ≥98% purity .
Advanced Research Questions
Q. How do structural variations (e.g., alkyl chain length) in cholesterol carbonate derivatives affect their mesomorphic behavior?
The n-octyl chain in this compound induces a smectic A phase due to its intermediate chain length, balancing flexibility and molecular packing. Comparative studies with shorter-chain derivatives (e.g., Cholesterol Hexyl Carbonate) show reduced thermal stability, while longer chains (e.g., Cholesterol Oleyl Carbonate) favor disordered phases. X-ray diffraction (XRD) and dynamic light scattering (DLS) are critical for analyzing layer spacing and phase transitions .
Q. How should researchers address discrepancies in reported CAS numbers (15455-82-0 vs. 15455-79-5) for this compound?
These discrepancies likely arise from historical misregistrations or isomer confusion. To resolve this:
- Cross-reference synthesis protocols and spectral data from peer-reviewed studies.
- Validate compound identity via NMR comparison with literature .
- Consult authoritative databases (e.g., PubChem, Reaxys) for consensus .
Q. What experimental controls are essential when studying the oxidative stability of this compound in material applications?
- Negative controls : Use inert atmospheres (N₂/Ar) to isolate thermal vs. oxidative degradation.
- Positive controls : Compare with cholesterol esters lacking carbonate groups (e.g., Cholesterol Oleate).
- Analytical controls : Track peroxide formation via iodometric titration and monitor structural changes using gas chromatography-mass spectrometry (GC-MS) .
Q. Data Contradiction Analysis
Q. How can conflicting reports on the cytotoxicity of n-octyl derivatives inform safety protocols for this compound?
While this compound itself lacks direct toxicity data, related n-octyl compounds (e.g., n-octyl mercaptan) show low acute toxicity (LD₅₀ > 1,680 mg/kg in rats) but potential sensitization risks . Researchers should:
- Use glovebox techniques for synthesis.
- Conduct cytotoxicity assays (e.g., MTT) on cell lines (e.g., HeLa or NIH/3T3) to establish baseline safety .
Q. Methodological Recommendations Table
Q. Key Challenges in Advanced Research
- Data Reproducibility : Variations in alkyl chain sourcing (e.g., n-octyl vs. branched isomers) can alter material properties. Always report supplier details and batch numbers .
- Interdisciplinary Validation : Collaborate with computational chemists to model mesophase behavior using molecular dynamics simulations .
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O3/c1-7-8-9-10-11-12-24-38-34(37)39-29-20-22-35(5)28(25-29)16-17-30-32-19-18-31(27(4)15-13-14-26(2)3)36(32,6)23-21-33(30)35/h16,26-27,29-33H,7-15,17-25H2,1-6H3/t27-,29+,30+,31-,32+,33+,35+,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDCURYXLLEBIY-MKQVXYPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659875 | |
Record name | (3beta)-Cholest-5-en-3-yl octyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15455-82-0 | |
Record name | Cholest-5-en-3-ol (3β)-, 3-(octyl carbonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15455-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3beta)-Cholest-5-en-3-yl octyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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